molecular formula C10H16O4 B1293637 Diethyl isopropylidenemalonate CAS No. 6802-75-1

Diethyl isopropylidenemalonate

Cat. No. B1293637
Key on ui cas rn: 6802-75-1
M. Wt: 200.23 g/mol
InChI Key: WEISAZNMMVPNTH-UHFFFAOYSA-N
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Patent
US05455248

Procedure details

A reaction mixture of 200 g (1.25 mol) of diethyl malonate, 159.51 g (1.56 mol) of acetic anhydride, 108.9 g (1.87 mol) of acetone, and 25.5 g (0.187 mol) of zinc chloride placed in a 1000 ml round bottom flask was allowed to reflux for 20 hours. The reaction mixture was cooled, diluted with 200 ml of benzene, and the resulting mixture was washed with water (4×250 ml). The combined aqueous layer was extracted with benzene (2×50 ml) and the organic layers were combined. After removing benzene in vacuo, the mixture was distilled twice (Vigreux distilling column--10") to afford 111.8 g (44.7%--crude) of diethyl isopropylidenemalonate contains a trace of diethyl malonate), b.p. 80° C./0.5 mm.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
159.51 g
Type
reactant
Reaction Step One
Quantity
108.9 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(OC(=O)C)(=O)C.[CH3:19][C:20]([CH3:22])=O>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[C:20](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])([CH3:22])[CH3:19] |f:4.5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
159.51 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
108.9 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
25.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 1000 ml round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the resulting mixture was washed with water (4×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layer was extracted with benzene (2×50 ml)
CUSTOM
Type
CUSTOM
Details
After removing benzene in vacuo
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled twice
DISTILLATION
Type
DISTILLATION
Details
(Vigreux distilling column--10")

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 111.8 g
YIELD: PERCENTYIELD 44.7%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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